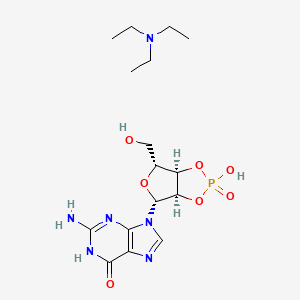

Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt

Description

Properties

IUPAC Name |

9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJQZRFQUIJXDC-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747871 | |

| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73647-09-3 | |

| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Guanosine

Guanosine is first protected at the 5′-hydroxyl group using a 4,4′-dimethoxytrityl (DMT) group, while the 2′-hydroxyl is shielded with a tert-butyldimethylsilyl (TBDMS) moiety. This selective protection ensures regioselective phosphorylation at the 3′-position.

Phosphoramidite Coupling

The protected guanosine reacts with a 2-cyanoethyl N,N-diisopropylphosphoramidite under anhydrous conditions, facilitated by 1H-tetrazole as an activator. This step forms a phosphite triester intermediate, which is subsequently oxidized to a phosphate using iodine/water.

Cyclization and Deprotection

Cyclization is achieved via acid treatment (e.g., trichloroacetic acid), which removes the DMT group and promotes intramolecular nucleophilic attack by the 2′-hydroxyl on the 3′-phosphate. The TBDMS group is then cleaved using tetrabutylammonium fluoride (TBAF), yielding 2',3'-cGMP.

Triethylamine Salt Formation

The free acid form of 2',3'-cGMP is neutralized with triethylamine in a polar solvent (e.g., acetonitrile or methanol), followed by crystallization to isolate the triethylamine salt. Typical yields range from 13–15% over five steps.

H-Phosphonate Intermediate Approach

The H-phosphonate method offers advantages in avoiding chiral auxiliaries and enabling stereoselective cyclization:

Silyl Protection Strategy

Guanosine is disilylated at the 2′ and 5′ positions using triisopropylsilyl chloride (TIPS-Cl) in dimethylformamide (DMF), achieving an 86:14 ratio favoring the 2′,5′-isomer. This step minimizes undesired 3′,5′-cyclic byproducts.

H-Phosphonate Formation

The 5′-hydroxyl is converted to an H-phosphonate using diphenylphosphite in dichloromethane, followed by sulfurization with elemental sulfur to form a phosphorothioate intermediate. This step proceeds with 9:1 diastereomeric ratio favoring the RP configuration.

Cyclization and Purification

Treatment with hydrobromic acid induces cyclization, and the crude product is purified via sequential crystallizations from acetonitrile and ethyl acetate. The final triethylamine salt is obtained by neutralizing the cyclic phosphorothioate with excess triethylamine, yielding >99.9% purity.

Enzymatic Synthesis Using Ribonucleases

Enzymatic methods leverage RNA-processing enzymes for regioselective cyclization:

RNase T1-Catalyzed Reaction

Guanosine 3′,5′-diphosphate is incubated with RNase T1 in phosphate buffer (pH 7.0), which catalyzes transphosphorylation to form 2',3'-cGMP. The reaction is quenched with acetic acid, and the product is isolated via two-dimensional paper chromatography.

Glyoxal Modification

To prevent enzymatic degradation, guanosine is pre-treated with glyoxal, forming a glyoxal adduct resistant to RNase activity. Post-cyclization, the adduct is removed by dialysis, and the free 2',3'-cGMP is converted to its triethylamine salt.

Comparative Analysis of Synthetic Methods

Critical Considerations in Triethylamine Salt Formation

Solvent Selection

Triethylamine is typically added in acetonitrile or methanol, which facilitates salt crystallization. Polar aprotic solvents like DMF are avoided due to poor solubility of the salt.

Chemical Reactions Analysis

Types of Reactions

Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the cyclic structure.

Substitution: Substitution reactions can occur at the phosphate or guanine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a variety of substituted cyclic nucleotides.

Scientific Research Applications

Cell Signaling and Immunology

Role as a Second Messenger:

Guanosine 2',3'-Cyclic Monophosphate acts as a second messenger in various signaling pathways. It is involved in the activation of protein kinases and phosphodiesterases, which are crucial for cellular responses to external stimuli. The compound has been shown to modulate immune responses by influencing macrophage polarization and enhancing the activity of immune cells like dendritic cells .

STING Pathway Activation:

Recent studies have highlighted its role as an agonist for the Stimulator of Interferon Genes (STING) pathway, which is vital for antiviral immunity. The triethylamine salt form enhances solubility and bioavailability, making it a useful tool in studying STING-mediated signaling pathways .

Therapeutic Applications

Anticancer Research:

Guanosine 2',3'-Cyclic Monophosphate has been investigated for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, its interaction with ruthenium complexes has demonstrated promising anticancer activity against various breast cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .

Vaccine Development:

The compound is also being explored in vaccine formulations due to its ability to enhance immune responses. By acting as an adjuvant, it can improve the efficacy of vaccines by promoting a stronger and more sustained immune response .

Molecular Biology and Biochemistry

Nucleotide Synthesis:

In molecular biology, Guanosine 2',3'-Cyclic Monophosphate is utilized in the synthesis of RNA molecules, particularly in the production of capped mRNA. This application is crucial for improving transcription efficiency and stability of mRNA used in various biotechnological applications .

Probing Nucleic Acid Structures:

The compound serves as a versatile probe for studying nucleic acid structures and interactions. Its incorporation into oligonucleotides allows researchers to investigate secondary structures and binding interactions through techniques like NMR spectroscopy .

Research Methodologies

Analytical Techniques:

The use of Guanosine 2',3'-Cyclic Monophosphate in analytical chemistry includes hydrophilic interaction liquid chromatography for separating nucleotides and other biomolecules. This technique leverages the compound's unique properties to facilitate the analysis of complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, influencing various cellular processes. The compound can activate or inhibit enzymes, modulate ion channels, and affect gene expression by interacting with specific proteins and nucleic acids.

Comparison with Similar Compounds

Structural and Chemical Properties

The key differentiating factor among cyclic nucleotides is the position of the cyclic phosphate and the nucleobase. Below is a comparative analysis:

Key Observations :

- Cyclic Phosphate Position: The 2',3'-cyclic structure (as in Guanosine 2',3'-cGMP) is rare in signaling pathways but common in RNA degradation intermediates. In contrast, 3',5'-cyclic nucleotides (e.g., 3',5'-cGMP) are canonical secondary messengers .

- Salt Form : Triethylamine salts improve solubility in organic solvents, whereas sodium salts (e.g., 3',5'-cGMP Sodium Salt) are preferred for aqueous applications ().

Commercial Availability and Pricing

- Guanosine 2',3'-cGMP Triethylamine Salt: Available as a research chemical (e.g., TRC-C998320-250MG) at ~$250/250 mg ().

- 3',5'-cGMP Sodium Salt : Widely available (e.g., Sigma-Aldrich G7504) at ~$100/10 mg, reflecting its broader applications ().

Research Findings and Implications

- Enzymatic Specificity : The P-PorX protein binds 3',5'-cGMP with higher affinity than 2',3'-cGMP, suggesting evolutionary preference for 3',5' cyclic structures in signaling ().

- Therapeutic Potential: 2',3'-cGMP derivatives are being explored for RNA-targeted therapies, leveraging their structural uniqueness ().

Biological Activity

Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt (also referred to as 2',3'-cGMP triethylamine) is a cyclic nucleotide that plays a significant role in various biological processes. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNOP

- Molecular Weight : 446.395 g/mol

- CAS Number : 73647-09-3

Guanosine 2',3'-cyclic monophosphate (cGMP) is known to act as a second messenger in various signaling pathways. Its biological activity primarily involves:

- Regulation of Ion Channels : cGMP is involved in the activation of cyclic nucleotide phosphodiesterases and ion channels, influencing cellular processes such as muscle contraction and neuronal signaling .

- Modulation of Enzyme Activity : It regulates various enzymes, including protein kinases and phosphatases, which are crucial for cellular signaling and metabolism .

- Influence on Gene Expression : cGMP can affect gene transcription by activating specific transcription factors, thereby influencing cell growth and differentiation .

Biological Activities

- Cardiovascular Effects : cGMP plays a pivotal role in vasodilation and blood pressure regulation. It mediates the effects of nitric oxide (NO), leading to smooth muscle relaxation .

- Neurotransmission : In the nervous system, cGMP is involved in neurotransmitter release and neuronal plasticity, impacting learning and memory processes .

- Cell Proliferation and Apoptosis : Research indicates that cGMP can influence cell cycle progression and apoptosis, suggesting potential applications in cancer therapy .

Table 1: Summary of Key Studies on Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt

Therapeutic Applications

The biological activities of Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt have led to its exploration in various therapeutic contexts:

- Cardiovascular Diseases : Due to its vasodilatory effects, it is being studied for potential use in treating conditions like hypertension and heart failure.

- Neurological Disorders : Its role in neurotransmission makes it a candidate for therapies aimed at cognitive enhancement or neuroprotection.

- Cancer Treatment : The ability to modulate apoptosis pathways positions cGMP as a potential adjunct in cancer therapies.

Q & A

Q. How is Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt synthesized and purified for laboratory use?

The compound is typically synthesized via cyclization of guanosine monophosphate (GMP) under acidic conditions, followed by triethylamine (TEA) salt formation to enhance solubility and stability. Purification involves ion-exchange chromatography to remove unreacted nucleotides and HPLC for final isolation . Confirmation of purity (>98%) is achieved through reversed-phase HPLC with UV detection at 254 nm, referencing standards like Cytidine-2',3'-cyclic Monophosphate Triethylamine Salt (CAS 23316-51-0) for comparative retention times .

Q. What analytical methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ³¹P NMR validate the cyclic phosphate structure and triethylamine counterion. For example, the ³¹P NMR peak for the 2',3'-cyclic phosphate typically appears at δ = -2.5 to -3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight (expected [M-H]⁻ ion for C₁₅H₂₃N₆O₇P: 446.13 g/mol). Sodium or ammonium adducts may form during analysis, requiring careful interpretation .

Q. How should this compound be stored to ensure stability?

Store at -20°C in anhydrous, lyophilized form to prevent hydrolysis of the cyclic phosphate. Reconstitute in TEA-buffered solutions (pH 7.0–7.5) for short-term use. Avoid repeated freeze-thaw cycles, as triethylamine salts are hygroscopic and prone to degradation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on its role in nucleotide signaling pathways?

Contradictory reports on its activity in cyclic nucleotide-dependent pathways (e.g., vs. 3',5'-cGMP) may arise from:

- Impurity interference : Trace 5'-GMP or 3',5'-cGMP in commercial batches can confound results. Validate purity via ion-pair chromatography .

- Enzymatic specificity : Use kinase/phosphodiesterase inhibition assays (e.g., IBMX for phosphodiesterases) to isolate 2',3'-cGMP-specific effects. Reference Gilman’s protein-binding assay for cAMP to adapt competitive binding protocols .

Q. What experimental designs are optimal for studying its interaction with ribonucleases or phosphodiesterases?

- Kinetic assays : Monitor hydrolysis rates using UV-Vis spectroscopy (λ = 260 nm) under varying pH (4.0–8.0) and enzyme concentrations. Compare with Cytidine-2',3'-cyclic Monophosphate as a control .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for ribonuclease A, accounting for triethylamine’s buffering effects on enthalpy changes .

Q. How can researchers address solubility challenges in cell-based assays?

Triethylamine salts improve aqueous solubility, but cellular toxicity of TEA at high concentrations (>10 mM) may occur. Mitigate by:

- Dialysis or buffer exchange : Replace TEA with biocompatible buffers (e.g., HEPES) post-dissolution.

- Nanoparticle encapsulation : Use PEGylated liposomes to deliver the compound without direct TEA exposure .

Methodological Considerations

Q. How to validate its stability under varying experimental conditions?

- Temperature/pH stability profiling : Incubate samples at 4°C, 25°C, and 37°C across pH 3.0–9.0. Analyze degradation products via LC-MS every 24 hours. The cyclic phosphate is most stable at neutral pH .

- Enzymatic degradation controls : Include EDTA in buffers to inhibit metal-dependent phosphatases .

Q. What are best practices for quantifying low concentrations in biological matrices?

- Derivatization : Use dansyl chloride or fluorescamine to enhance detection sensitivity in fluorescence-based assays (LOD: 0.1 nM) .

- Internal standards : Isotopically labeled analogs (e.g., ¹³C/¹⁵N-cGMP) improve accuracy in mass spectrometry workflows .

Troubleshooting Common Experimental Issues

Q. Unexpected peaks in chromatograms during purity analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.